OPC 14714

Bioanalysis LC-MS/MS Tuberculosis

OPC 14714 (CAS 203395-84-0) is a synthetic organic compound with the chemical formula C23H28BrN3O2 and a molecular weight of 458.4 g/mol. Its chemical name is 7-[4-[4-(2-bromophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone.

Molecular Formula C23H28BrN3O2
Molecular Weight 458.4 g/mol
CAS No. 203395-84-0
Cat. No. B024228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPC 14714
CAS203395-84-0
Synonyms7-[4-[4-(2-Bromophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone; 
Molecular FormulaC23H28BrN3O2
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br
InChIInChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
InChIKeyBRNJRGYNAGBQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OPC 14714 (CAS 203395-84-0): Critical Differentiation of an Aripiprazole Impurity and Analytical Reference Standard


OPC 14714 (CAS 203395-84-0) is a synthetic organic compound with the chemical formula C23H28BrN3O2 and a molecular weight of 458.4 g/mol . Its chemical name is 7-[4-[4-(2-bromophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone [1]. While described in commercial literature as a compound with potential dopamine autoreceptor agonist properties, its primary and verified role is as a key related compound and impurity of the antipsychotic drug Aripiprazole [2]. This dual identity means its procurement and application must be considered separately from its potential pharmacological activity and its established analytical utility. This guide focuses on the evidence that differentiates OPC 14714 in the context of analytical research and development.

Why Procuring a Generic 'OPC 14714' or Its Analogs Is Inadequate for Regulated Analytical Applications


The differentiation of OPC 14714 is not based on its potency or selectivity compared to other bioactive molecules, but on its identity and purity as a reference material. Generic substitution with an in-house synthesized sample or an analog (e.g., aripiprazole itself, OPC-14857, or other aripiprazole impurities like dehydro-aripiprazole) is not a valid substitute for its intended use as a pharmaceutical impurity standard . For analytical method development, validation, and quality control (QC) required for Abbreviated New Drug Applications (ANDA), the use of a well-characterized, high-purity standard like OPC 14714 is mandatory for ensuring method accuracy, selectivity, and for meeting stringent regulatory requirements from bodies like the FDA and ICH . Using a non-verified material introduces risks of misidentification, inaccurate quantification, and failed regulatory audits, directly impacting the success of a generic drug filing.

Quantitative Evidence for OPC 14714 (CAS 203395-84-0): A Focus on Analytical Performance and Purity


OPC 14714 as a Verified Internal Standard in Bioanalytical LC-MS/MS Methods

In a validated bioanalytical method for quantifying the anti-tuberculosis drug delamanid and its metabolite DM-6705 in human cerebrospinal fluid, OPC 14714 was selected and validated as the internal standard (IS) for DM-6705. This specific application demonstrates its utility in overcoming matrix effects and ensuring precision in a complex biological matrix, a role for which general chemical analogs cannot be assumed to be suitable without extensive, case-by-case validation [1].

Bioanalysis LC-MS/MS Tuberculosis Delamanid Method Validation

High Purity Specification of OPC 14714 Reference Material for Sensitive Analytical Workflows

Commercial suppliers provide OPC 14714 with specified high purity levels. For example, material used in a published study was donated by Otsuka Pharmaceutical Co., LTD, with a documented purity of 99.94% . Other commercial vendors offer the compound with a purity of ≥95% . This high degree of purity is a critical specification for its use as a reference standard, minimizing the introduction of unknown contaminants that could compromise analytical accuracy and method validation.

Reference Standard Purity Analysis Impurity Profiling Aripiprazole

Defined Physicochemical Properties: Melting Point as an Identity Marker

A key differentiator for a reference standard is a defined physicochemical property that can be used for identity verification. OPC 14714 has a reported melting point range of 73-76°C . This value serves as a simple, quantitative, and verifiable metric for confirming the identity and assessing the purity of the material upon receipt, distinguishing it from other similar compounds with different melting points.

Physicochemical Characterization Quality Control Reference Standard Melting Point

Primary Application Scenarios for Procuring OPC 14714 (CAS 203395-84-0)


Pharmaceutical Quality Control (QC) and ANDA Filing for Generic Aripiprazole

Procurement of OPC 14714 is essential for quality control laboratories and pharmaceutical companies developing or manufacturing generic versions of Aripiprazole. It serves as a reference standard for identifying and quantifying this specific impurity in drug substance and drug product batches [1]. This is a mandatory part of establishing impurity profiles for Abbreviated New Drug Applications (ANDA) to demonstrate that the generic product is equivalent to the reference listed drug (RLD) in terms of purity and safety. The high purity and characterization data provided with the product are critical for meeting regulatory expectations [1].

Analytical Method Development and Validation (AMV)

Analytical chemists and method development scientists require OPC 14714 as a key reagent for developing and validating analytical methods, such as HPLC or UPLC methods with UV or mass spectrometric detection [1]. It is used to optimize chromatographic separation from the main drug peak (Aripiprazole) and other potential impurities, to establish system suitability criteria (e.g., resolution, tailing factor), and to determine method accuracy, precision, and sensitivity (Limit of Detection/Quantitation) [1]. Its use as an internal standard in LC-MS/MS bioanalysis, as demonstrated in a published study, highlights its value in method validation for complex sample matrices [2].

Bioanalytical Research and Pharmacokinetic Studies

In bioanalytical laboratories, OPC 14714 can be procured as a qualified internal standard for the quantitative determination of drug metabolites in complex biological fluids, as evidenced by its successful use in an LC-MS/MS method for measuring the anti-tuberculosis drug delamanid's metabolite, DM-6705, in human cerebrospinal fluid [2]. Its structural similarity to certain analytes, combined with its high purity, makes it a suitable candidate for this role after method-specific validation, ensuring the generation of reliable and reproducible pharmacokinetic data [2].

Technical Documentation Hub

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